molecular formula C15H11N3S B13934472 3-(1h-Indol-5-yl)thieno[3,2-c]pyridin-4-amine CAS No. 832697-53-7

3-(1h-Indol-5-yl)thieno[3,2-c]pyridin-4-amine

Cat. No.: B13934472
CAS No.: 832697-53-7
M. Wt: 265.3 g/mol
InChI Key: RUVZNZRPMMDXST-UHFFFAOYSA-N
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Description

3-(1H-Indol-5-yl)thieno[3,2-c]pyridin-4-amine (CAS 832697-53-7) is a chemical compound with the molecular formula C15H11N3S and a molecular weight of 265.33 g/mol . It is built on a thieno[3,2-c]pyridin-4-amine scaffold, a privileged structure in medicinal chemistry known for diverse biological activities. Thienopyridine derivatives are an area of active investigation in biomedical research . Patent literature indicates that compounds based on the thieno[3,2-c]pyridine core, particularly those substituted at the 3- and 4-positions, have been identified as potassium channel inhibitors, specifically targeting voltage-gated channels such as Kv1.3 and Kv1.5 . These targets are implicated in therapeutic areas including autoimmune diseases, atrial fibrillation, and type-2 diabetes . Furthermore, recent scientific studies highlight that certain thienopyridine derivatives can induce neural differentiation in model cell lines, suggesting potential research applications in neuroscience and cell biology . This product is intended for research purposes by qualified personnel and is not for diagnostic or therapeutic use.

Properties

CAS No.

832697-53-7

Molecular Formula

C15H11N3S

Molecular Weight

265.3 g/mol

IUPAC Name

3-(1H-indol-5-yl)thieno[3,2-c]pyridin-4-amine

InChI

InChI=1S/C15H11N3S/c16-15-14-11(8-19-13(14)4-6-18-15)9-1-2-12-10(7-9)3-5-17-12/h1-8,17H,(H2,16,18)

InChI Key

RUVZNZRPMMDXST-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C3=CSC4=C3C(=NC=C4)N

Origin of Product

United States

Preparation Methods

Synthesis of 4,5-Substituted 3-Amino-2-Functionalized Thiophenes

A key precursor class for thieno-fused heterocycles is 4,5-substituted 3-amino-2-functionalized thiophenes. These can be synthesized in high yields via a sequential one-pot process involving:

  • Treatment of (hetero)aryl or unsubstituted acetonitriles with (hetero)aryl dithioesters in the presence of lithium diisopropylamide (LDA).
  • In situ alkylation and intramolecular condensation of the resulting enethiolate salts with functionalized activated methylene halides such as cinnamyl bromide or 2-chlorophenacyl bromide.

This method yields substituted 3-amino thiophenes that serve as key intermediates for further heteroannulation to form fused heterocycles like thieno[3,2-c]pyridines.

Intramolecular Heteroannulation to Form Thieno[3,2-c]pyridine Core

The intramolecular cyclization of 4,5-substituted 3-amino thiophenes bearing appropriate functional groups leads to the formation of the fused thieno[3,2-c]pyridine ring system. This step often requires:

  • Heating with Lewis acids such as aluminum chloride (AlCl3) to activate cyano groups for nucleophilic attack by amino groups.
  • Elevated temperatures (up to 160-200 °C) to facilitate ring closure.
  • Microwave-assisted heating has also been employed to improve reaction efficiency and yields.

The mechanism involves nucleophilic attack of the amino group on an electrophilic cyano carbon, followed by cyclization and aromatization steps.

Preparation of Indolyl-Substituted Thiophenes

The indole moiety at the 5-position of the thieno[3,2-c]pyridine ring is introduced by preparing substituted indole derivatives, which are then incorporated into thiophene intermediates.

  • Starting from 3-acetylindole derivatives, Knoevenagel condensation with malononitrile in the presence of catalysts such as piperidine yields 2-(1-(N-substituted-1H-indol-3-yl)ethylidene)malononitriles.
  • These intermediates undergo Gewald reaction with sulfur and diethylamine to afford 2-amino-4-(N-substituted-1H-indol-3-yl)thiophene-3-carbonitriles.
  • Subsequent transformations, including cyclization and functional group modifications, lead to the target fused heterocycle.

Functionalization to 3-(1H-Indol-5-yl)thieno[3,2-c]pyridin-4-amine

The final step involves conversion of the fused thieno[3,2-c]pyridine intermediates into the 4-amine derivative. This can be achieved by:

  • Treatment with formamide or formic acid under reflux to introduce the amino group at the 4-position.
  • Alternatively, reaction with malononitrile or other nucleophiles can yield related derivatives with amino substitution.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Product Yield (%) Reference
1 Knoevenagel condensation 3-acetylindole + malononitrile, piperidine catalyst, reflux ethanol 2-(1-(N-substituted-1H-indol-3-yl)ethylidene)malononitriles 72-95
2 Gewald reaction Intermediate + sulfur + diethylamine, absolute ethanol 2-amino-4-(N-substituted-1H-indol-3-yl)thiophene-3-carbonitriles Moderate to high
3 Intramolecular cyclization Heating with AlCl3, elevated temperature (160-200 °C) Thieno[3,2-c]pyridine derivatives 60-78
4 Amination Reflux with formamide or formic acid 3-(1H-indol-5-yl)thieno[3,2-c]pyridin-4-amine Variable

Research Findings and Analysis

  • The Gewald reaction is a versatile and efficient method for constructing substituted aminothiophenes, which are crucial intermediates for the target compound.
  • The use of Lewis acids like AlCl3 significantly enhances the cyclization step, promoting the formation of the fused thieno[3,2-c]pyridine core.
  • Microwave-assisted synthesis can reduce reaction times and improve yields in cyclization steps.
  • The choice of catalysts and reaction conditions in the Knoevenagel condensation and Gewald reaction influences the yield and purity of intermediates.
  • Functionalization at the 4-position of the thieno[3,2-c]pyridine ring to introduce the amino group is typically achieved by refluxing with formamide or formic acid, with yields depending on substrate substitution patterns.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Indol-5-yl)thieno[3,2-c]pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized analogs.

Scientific Research Applications

3-(1H-Indol-5-yl)thieno[3,2-c]pyridin-4-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(1H-Indol-5-yl)thieno[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Thieno[3,2-c]pyridin-4-amine Derivatives as BTK Inhibitors

Compound 14g (from ) serves as a benchmark for comparison:

Compound Structure Modifications Target IC50 (nM) Selectivity Notes
3-(1H-Indol-5-yl)thieno[3,2-c]pyridin-4-amine (14g) Indole at C3, amine at C4 BTK 12.8 High selectivity against kinases
GSK-843 () 1,3-Benzothiazol-5-yl at C3, 1,3-dimethylpyrazol-5-yl at C7 RIP3 kinase 20–50* RIP3-specific inhibition
Xin et al. derivative () 7-substituted phenoxyphenyl groups BTK 8.2–45.3 Improved PK properties

Key Observations :

  • Structural Flexibility : Substitutions at C3 and C7 significantly influence target specificity. Indole and benzothiazole groups enhance BTK/RIP3 binding, while pyrazolyl groups improve solubility .
  • Potency vs. Selectivity : Compound 14g’s indole moiety contributes to BTK potency, whereas GSK-843’s benzothiazole-pyrazole combination shifts activity toward RIP3 kinase .

Thieno[3,2-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Hybrids

Example: 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine ():

  • Synthesis : Achieved via Vilsmeier–Haack reaction, yielding an 82% pure product .
  • Activity : Exhibits antiproliferative effects against cancer cell lines (e.g., MCF-7), though exact IC50 values are unspecified .
  • Comparison: Unlike BTK-focused thieno[3,2-c]pyridin-4-amine derivatives, this hybrid targets cell proliferation pathways, highlighting scaffold-dependent biological outcomes.

Furo[3,2-c]pyridine Analogues ()

Compound 19: 4-(2,6-Difluoro-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)-phenoxy)furo[3,2-c]pyridine

  • Structure : Replaces thiophene with furan and introduces imidazopyrazine.
  • Activity : Targets tyrosine kinase PDGF-RTK with IC50 < 100 nM, demonstrating scaffold versatility in kinase inhibition .

Comparison :

  • Electron-Rich Cores: Thieno[3,2-c]pyridine’s sulfur atom enhances π-π stacking in BTK’s hydrophobic pocket, while furan’s oxygen may alter binding kinetics .

Thieno[3,2-e]pyrimidine Derivatives ()

Example: Imidazo[1,2-c]pyrido[4’,3’:4,5]thieno[3,2-e]pyrimidine

  • Synthesis: One-pot reaction of 2-amino nitriles with ethyl 2-[N-(methylthiothiocarbonyl)-amino]acetate .
  • Activity : Broad-spectrum antimicrobial activity, contrasting with BTK inhibitors’ specificity .

Structural and Functional Insights

Core Scaffold Impact

  • Thieno[3,2-c]pyridin-4-amine: Optimal for BTK inhibition due to planar geometry and hydrogen-bonding capacity .
  • Thieno[2,3-c]pyridine: Less explored but shows promise in anticancer applications (e.g., MCF-7 cytotoxicity) .

Substituent Effects

  • C3 Modifications : Aromatic groups (indole, benzothiazole) enhance target engagement.
  • C7 Modifications : Alkyl/aryl groups improve pharmacokinetics without compromising potency .

Biological Activity

3-(1H-Indol-5-yl)thieno[3,2-c]pyridin-4-amine, identified by CAS number 832697-53-7, is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes an indole moiety and a thienopyridine core, which are known for their diverse pharmacological properties.

The molecular formula of 3-(1H-Indol-5-yl)thieno[3,2-c]pyridin-4-amine is C15H11N3S, with a molecular weight of approximately 265.33 g/mol. The compound's structural characteristics contribute to its biological activity and interaction with various biological targets.

PropertyValue
CAS Number832697-53-7
Molecular FormulaC15H11N3S
Molecular Weight265.33 g/mol
LogP3.96
PSA83.67 Ų

Anticancer Activity

Research has indicated that compounds related to thienopyridine and indole structures possess significant anticancer properties. A study involving structure-activity relationship (SAR) assessments demonstrated that derivatives of indole and thienopyridine exhibit varying degrees of cytotoxicity against human tumor cell lines. Specifically, compounds similar to 3-(1H-Indol-5-yl)thieno[3,2-c]pyridin-4-amine have shown promising results in inhibiting cell proliferation in various cancer types.

For example, a study reported that certain derivatives displayed IC50 values ranging from 0.0227 µM to 22.73 µM against different cancer cell lines, suggesting potent anticancer activity .

The mechanism by which 3-(1H-Indol-5-yl)thieno[3,2-c]pyridin-4-amine exerts its effects may involve the inhibition of specific kinases or enzymes critical for tumor growth and survival. The indole moiety is known to interact with various receptors and enzymes, potentially leading to apoptosis in cancer cells.

Case Studies

  • In Vitro Studies : In vitro assays have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). For instance, derivatives demonstrated IC50 values as low as 2.74 µM against MCF-7 cells .
  • Structure-Activity Relationship : A comprehensive SAR study revealed that modifications at specific positions on the indole and thienopyridine rings significantly influence biological activity. Substituents such as halogens or alkyl groups have been associated with enhanced potency against cancer cell lines .

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